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Crenolanib Profile and Clinical Status

The table below summarizes the core characteristics and latest development status of crenolanib in AML.

Feature Summary

Drug Class Potent, selective type I pan-FLT3 tyrosine kinase inhibitor (TKI) [1] [2].

Key
Mechanism

Targets active conformation of FLT3 kinase; active against both FLT3-ITD and FLT3-

TKD mutations (including D835) [1] [2].

Proposed Use
Case

Candidate for newly diagnosed AML with FLT3-TKD mutations and for

relapsed/refractory patients with TKD mutations acquired from other FLT3 inhibitors
[1] [2].

Latest Status
(as of 2025)

Investigational / Not FDA-approved. New Drug Application (NDA) previously
rejected by the FDA [3]. Clinical trials are ongoing, including a comparison with

midostaurin in newly diagnosed FLT3-mutated AML (NCT03258931) [4].

Key Resistance Mechanisms and Experimental Insights
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Unlike other FLT3 inhibitors, resistance to crenolanib is not primarily driven by new secondary mutations in

the FLT3 gene itself. A 2019 study in Nature Communications revealed that resistance arises through a wider

variety of genetic and epigenetic pathways [1] [2].

The diagram below summarizes the diverse resistance mechanisms to crenolanib identified in AML patient

samples.

Detailed Experimental Methodology for Resistance Profiling

The key findings on resistance mechanisms were established through the following experimental workflow

[1] [2]:

Patient Sample Collection: Paired bone marrow and/or peripheral blood samples were collected

from relapsed/refractory FLT3-mutated AML patients enrolled in crenolanib phase II clinical trials.
Samples were taken before crenolanib treatment initiation and after at least 28 days of treatment
upon observed disease progression or relapse.
Genomic Sequencing:

Whole Exome Sequencing (WES): Performed on 18 matched pre- and post-crenolanib
sample pairs to conduct an unbiased survey of mutations across the entire exome.

Targeted Deep Sequencing: A complementary, high-coverage targeted sequencing approach
was used on a larger cohort (including 6 additional FLT3-ITD patients) to validate findings and

track variant allele frequencies (VAFs) with high sensitivity.
Data Analysis:

Variant Calling: Somatic mutations were identified by comparing sequence data from tumor
samples with matched normal tissue.

Clonal Evolution Analysis: Changes in the genetic landscape were tracked by comparing the
VAF of each mutation before and after crenolanib treatment. Expanding subclones were

interpreted as potential drivers of resistance.
Functional Validation:

Ba/F3 Cell Transformation Assay: Suspected resistance-conferring FLT3 mutations (e.g.,
K429E) were introduced into Ba/F3 cells via mutagenesis. The cells were then cultured in the

absence of Interleukin-3 (IL-3); survival and proliferation without this growth factor indicated
successful oncogenic transformation.

Drug Sensitivity Profiling: The half-maximal inhibitory concentration (IC50) of crenolanib was
determined and compared between Ba/F3 cells expressing mutant FLT3 (e.g., K429E/D835Y)

and those expressing control mutations (e.g., D835Y). A higher IC50 indicated reduced drug
sensitivity and confirmed a resistant phenotype.
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Future Development and Competitive Landscape

Research continues to explore crenolanib's potential. A significant focus is on combination therapies to

overcome or prevent resistance, with experimental models showing that drug combinations can restore

crenolanib sensitivity [1] [2].

The field of FLT3 inhibition is also advancing with next-generation inhibitors in development. Companies

like CCM Biosciences are developing candidates (CCM-405, CCM-445) designed to be effective against a

broader range of resistance mutations, including FLT3-ITD-F691L, which also confers resistance to

gilteritinib and quizartinib [3].

Summary

Crenolanib is a distinct type I FLT3 inhibitor with a promising mechanism against TKD mutations. Its

clinical application is currently limited by the development of complex, diverse resistance mechanisms,

primarily through alternative signaling pathways and clonal evolution rather than FLT3 secondary mutations.
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[https://www.smolecule.com/products/b548090#crenolanib-clinical-trials-status-acute-myeloid-

leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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